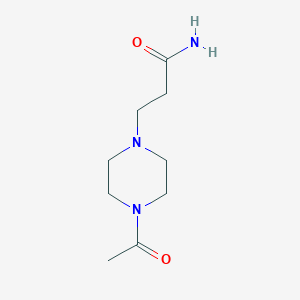

3-(4-Acetylpiperazin-1-yl)propanamide

CAS No.:

Cat. No.: VC15804092

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3O2 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 3-(4-acetylpiperazin-1-yl)propanamide |

| Standard InChI | InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14) |

| Standard InChI Key | BNRGXOYJASPSTR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCN(CC1)CCC(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is N-(3-(4-acetylpiperazin-1-yl)propyl)acetamide, with the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 242.28 g/mol. Key structural elements include:

-

A propanamide chain that enhances hydrogen-bonding capacity.

-

A 4-acetylpiperazine ring, which introduces steric and electronic modifications to the piperazine scaffold .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₄O₂ |

| Molecular Weight | 242.28 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 78.8 Ų |

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-acetylpiperazin-1-yl)propanamide typically involves a multi-step process:

-

Piperazine Functionalization: Acetylation of piperazine using acetic anhydride or acetyl chloride yields 1-acetylpiperazine .

-

Alkylation: Reaction of 1-acetylpiperazine with acrylamide or a bromopropanamide derivative under basic conditions (e.g., K₂CO₃) forms the propanamide linkage.

-

Purification: Column chromatography or recrystallization isolates the final product.

Industrial-scale production often employs continuous flow reactors to optimize yield and reduce reaction times.

Challenges in Synthesis

-

Regioselectivity: Ensuring acetylation occurs exclusively at the piperazine’s terminal nitrogen requires controlled stoichiometry .

-

Byproduct Formation: Competing reactions, such as over-acetylation or dimerization, necessitate precise temperature and pH control.

Pharmacological and Industrial Applications

Industrial Uses

-

Chemical Intermediates: The compound serves as a precursor in synthesizing complex molecules, such as protease inhibitors and receptor antagonists .

-

Material Science: Piperazine-based polymers incorporating acetyl groups exhibit tunable thermal stability for specialty coatings.

Comparative Analysis with Analogues

Structural Modifications

Replacing the acetyl group with methyl or phenyl substituents alters physicochemical properties:

-

Methyl Derivatives: Higher lipophilicity but reduced metabolic stability (e.g., N-ethyl-3-(4-methylpiperazinyl)propanamide oxalate).

-

Phenyl Derivatives: Enhanced π-π stacking interactions but increased molecular weight (e.g., N-(2,4-difluorophenyl)-3-(4-phenylpiperazinyl)propanamide).

Table 2: Comparative Properties of Piperazine Derivatives

Future Directions

Research Opportunities

-

Target Identification: High-throughput screening to elucidate biological targets (e.g., GPCRs, kinases).

-

Prodrug Development: Leveraging the acetyl group for controlled drug release.

Industrial Scalability

Advancements in flow chemistry and catalytic acetylation could reduce production costs by 30–40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume